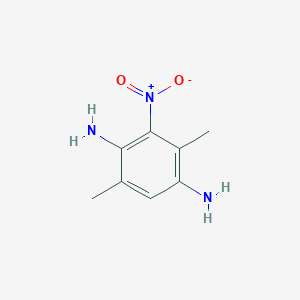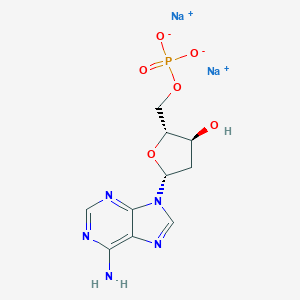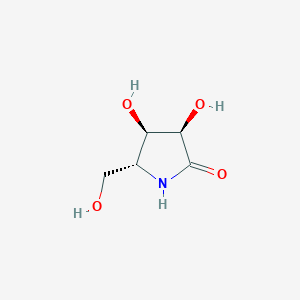
(3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one
Vue d'ensemble
Description
This usually involves the IUPAC name, common names, and structural formula. The compound’s role or occurrence in nature and its applications can also be included.
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include starting materials, catalysts, temperature, pressure, and other relevant factors.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule and the nature of chemical bonds between them.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity, the conditions under which it reacts, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. Chemical properties may include acidity or basicity, electrophilicity or nucleophilicity, and redox potential.Applications De Recherche Scientifique
Glycosidase Inhibition
Research has identified derivatives of (3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one as potent glycosidase inhibitors. For example, specific derivatives have shown inhibitory activities towards a variety of glycosidases, including alpha-mannosidase from jack bean and almond, as well as alpha-galactosidases, beta-galactosidases, beta-glucosidases, and alpha-N-acetylgalactosaminidase (Popowycz et al., 2004). This suggests potential applications in treating diseases associated with glycosidase malfunction or overactivity.
Synthesis of Bioactive Molecules
(3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one serves as a critical intermediate in synthesizing various bioactive molecules. Notably, it has been used in the synthesis of naturally occurring hyacinthacines, which have potential therapeutic applications (Izquierdo et al., 2007).
Role in Anticancer Research
Derivatives of this compound have been explored for their anticancer properties. Specifically, certain pyrrolidine 3,4-diol derivatives exhibited moderate activity as inhibitors towards a-mannosidase and showed antiproliferative effects in pancreatic cancer cell lines (Steimer et al., 2014).
DNA and RNA Research
This compound has also found applications in DNA and RNA research. For instance, its derivatives were used to create intercalating nucleic acids (INAs) with implications for studying the stability of DNA and RNA duplexes and DNA three-way junctions (Filichev & Pedersen, 2003).
Synthesis of Iminosugar Nucleosides
Another application includes the synthesis of iminosugar nucleosides, important in medicinal chemistry for developing new therapeutic agents. The compound's derivatives have been used in this context, offering a route to explore novel medicinal molecules (Hassan et al., 2004).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling and disposing of it.
Orientations Futures
This involves identifying areas of further research, such as new synthetic routes, novel applications, or deeper understanding of its biological activity.
Propriétés
IUPAC Name |
(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c7-1-2-3(8)4(9)5(10)6-2/h2-4,7-9H,1H2,(H,6,10)/t2-,3-,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEPCGBJOAXDQD-BXXZVTAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(=O)N1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H](C(=O)N1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



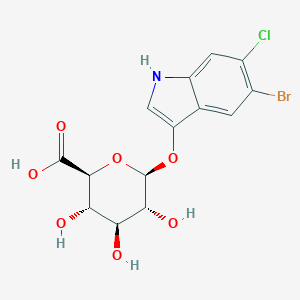
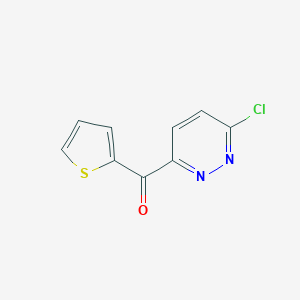
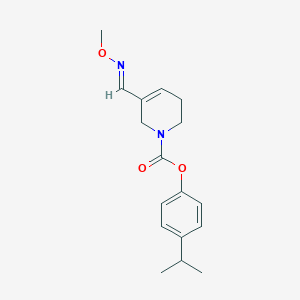
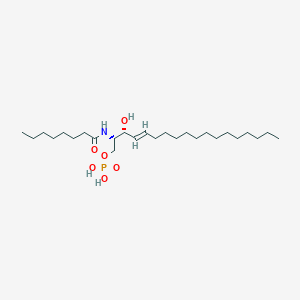
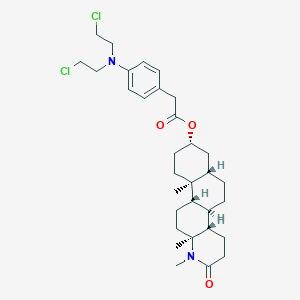

![2-[[5-(4-chlorophenyl)-7,7-dimethyl-8-methylidene-5,6-dihydronaphthalen-2-yl]oxy]-N,N-dimethylethanamine](/img/structure/B115972.png)
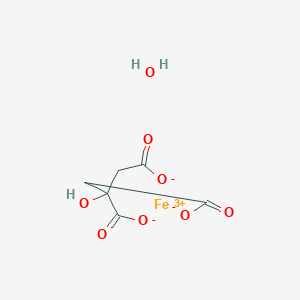
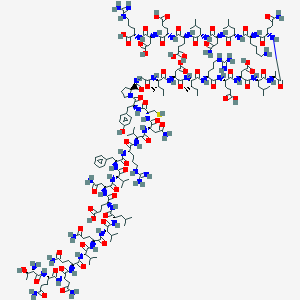
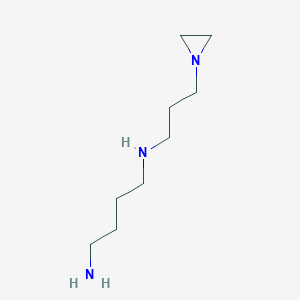
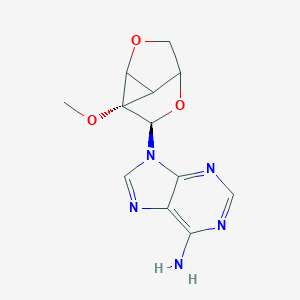
![[(3R,4R,5S)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol](/img/structure/B115981.png)
